

Application Notes and Protocols for AL-438 In Vitro Assays

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Compound of Interest

Compound Name: AL-438

Cat. No.: B10763600

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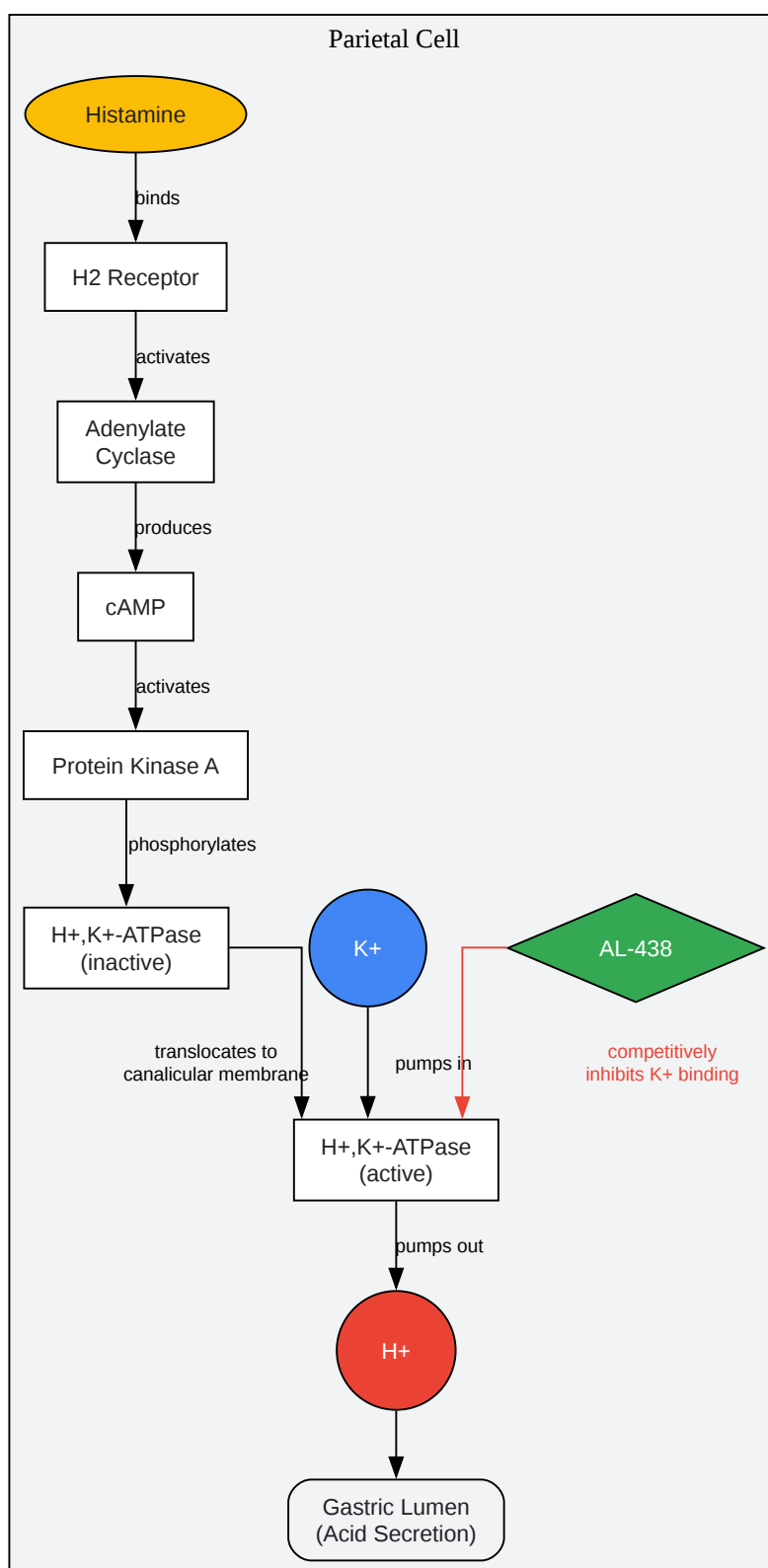
Introduction

AL-438, also known as vonoprazan (TAK-438), is a first-in-class potassium-competitive acid blocker (P-CAB).[1][2][3] It potently and reversibly inhibits the gastric H⁺,K⁺-ATPase (proton pump), a key enzyme in gastric acid secretion.[2][4] Unlike proton pump inhibitors (PPIs), **AL-438** does not require acid activation and demonstrates a rapid onset of action and prolonged acid suppression.[3][5] These characteristics make it a promising candidate for the treatment of acid-related disorders.[1][5] This document provides detailed protocols for key in vitro assays to characterize the activity of **AL-438**.

Mechanism of Action

AL-438 is a weak base with a high pK_a of 9.3.[3] This property allows it to accumulate in the acidic environment of the parietal cell secretory canaliculi.[3] There, in its protonated form, it competitively binds to the K⁺ binding site of the H⁺,K⁺-ATPase, inhibiting its function and thus preventing the final step of acid secretion.[1][3]

Signaling Pathway and Experimental Workflow



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Caption: Signaling pathway of histamine-stimulated acid secretion and **AL-438** inhibition.

Quantitative Data Summary

Table 1: Inhibitory Activity of **AL-438** on Gastric Acid Formation

Compound	IC50 (µM) in acutely isolated rabbit gastric glands
AL-438	0.30[2][4]
Lansoprazole	0.76[2][4]

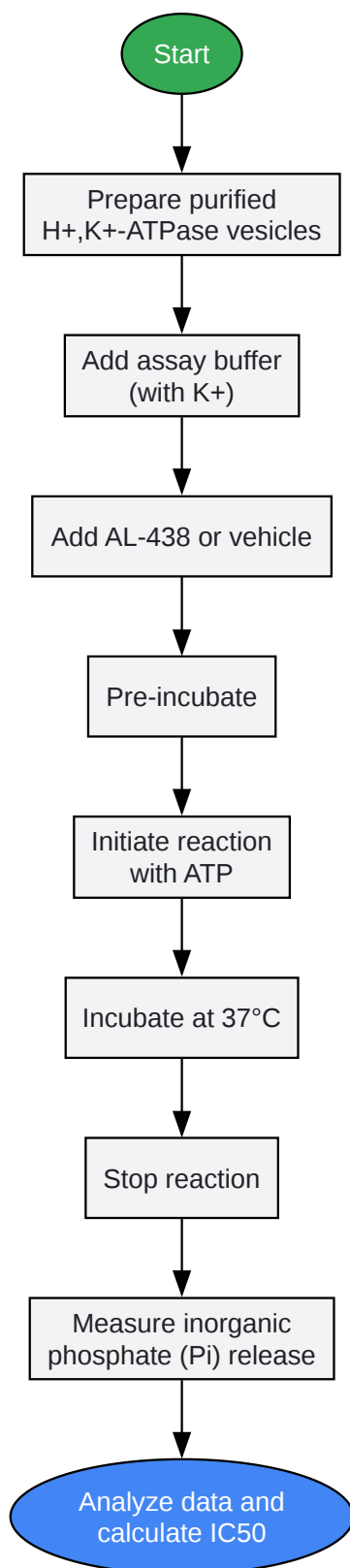
Table 2: Accumulation and Clearance of [¹⁴C] Labeled Compounds in Rabbit Gastric Glands

Compound	Condition	Accumulation Level	Clearance after 8h Washout
[¹⁴ C] AL-438	Resting Glands	High[2]	Slow (inhibition persists)[2]
[¹⁴ C] AL-438	Stimulated Glands	High[2]	Slow (inhibition persists)[2]
[¹⁴ C] Lansoprazole	Resting Glands	Low[2]	Rapid (inhibition lost) [2]
[¹⁴ C] Lansoprazole	Stimulated Glands	High[2]	Rapid (inhibition lost) [2]

Experimental Protocols

H⁺,K⁺-ATPase Activity Assay (Biochemical Assay)

This assay directly measures the enzymatic activity of the proton pump.



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Caption: Workflow for the H⁺,K⁺-ATPase biochemical assay.

Protocol:

- **Enzyme Preparation:** Use purified gastric H⁺,K⁺-ATPase vesicles isolated from hog or rabbit stomachs.
- **Reaction Mixture:** Prepare a reaction buffer containing 40 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and 10 mM KCl.
- **Compound Addition:** Add varying concentrations of **AL-438** (or vehicle control) to the reaction mixture.
- **Pre-incubation:** Pre-incubate the enzyme with the compound for 10 minutes at 37°C.
- **Initiation:** Start the reaction by adding 2 mM ATP.
- **Incubation:** Incubate the reaction for 20 minutes at 37°C.
- **Termination:** Stop the reaction by adding a quenching solution (e.g., 12.5% SDS).
- **Phosphate Detection:** Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay. Read absorbance at ~620 nm.
- **Data Analysis:** Calculate the percentage of inhibition for each **AL-438** concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Gastric Acid Secretion Assay (Cell-Based Assay)

This assay measures the inhibition of acid production in primary cultured gastric glands, often using the accumulation of a weak base like aminopyrine as an index of acid formation.

Protocol:

- **Gastric Gland Isolation:** Isolate gastric glands from rabbit stomachs by collagenase digestion.
- **Cell Culture:** Culture the isolated glands in appropriate media (e.g., DMEM/F12) overnight to form a monolayer.

- **Compound Pre-incubation:** Pre-incubate the cultured glands with various concentrations of **AL-438** or a control compound (e.g., lansoprazole) for a specified time (e.g., 2 hours).
- **Washout (for duration of action studies):** For washout experiments, remove the drug-containing medium, wash the cells three times with fresh medium, and then incubate in drug-free medium for various time points (e.g., up to 8 hours).[\[2\]](#)
- **Acid Secretion Stimulation:** Add [^{14}C]-aminopyrine along with a secretagogue (e.g., 10 μM forskolin and 100 μM IBMX) to stimulate acid production. Incubate for 30 minutes.
- **Cell Lysis:** Wash the cells to remove extracellular aminopyrine, then lyse the cells.
- **Measurement:** Determine the amount of accumulated [^{14}C]-aminopyrine in the cell lysate using a scintillation counter.
- **Data Analysis:** Calculate the percentage of inhibition of aminopyrine accumulation for each **AL-438** concentration compared to the stimulated control. Determine the IC₅₀ value.

Cellular Accumulation and Clearance Assay

This assay quantifies the uptake and retention of **AL-438** within the gastric glands.

Protocol:

- **Gastric Gland Isolation and Culture:** Isolate and culture rabbit gastric glands as described above.
- **Compound Incubation:** Incubate the glands with radiolabeled [^{14}C] **AL-438** at a specific concentration (e.g., 1 μM) for 2 hours in either resting (no secretagogue) or stimulated (with secretagogue) conditions.[\[2\]](#)
- **Accumulation Measurement:**
 - After incubation, wash the glands thoroughly with ice-cold buffer to remove extracellular compound.
 - Lyse the cells and measure the radioactivity in the lysate using a scintillation counter to determine the amount of accumulated [^{14}C] **AL-438**.

- Clearance Measurement:
 - Following the 2-hour incubation with [^{14}C] **AL-438**, wash the glands to remove the compound.
 - Incubate the glands in a compound-free medium for various time points (e.g., 2, 4, 8 hours).
 - At each time point, lyse the cells and measure the remaining radioactivity to determine the clearance rate.[2]
- Data Analysis: Compare the accumulation of [^{14}C] **AL-438** in resting versus stimulated glands. Plot the remaining radioactivity over time to visualize the clearance kinetics.

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